molecular formula C20H16N4O4 B2540157 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-50-8

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2540157
CAS No.: 2034229-50-8
M. Wt: 376.372
InChI Key: LASHVXMXPFYMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a chromene moiety, a piperidine ring, and a pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazine moiety under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyrazine core can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-2-carboxylic acid: Shares the chromene moiety but lacks the piperidine and pyrazine rings.

    Piperidin-3-yl derivatives: Contain the piperidine ring but differ in the attached functional groups.

    Pyrazine-2-carbonitrile derivatives: Feature the pyrazine core but vary in the substituents attached to it.

Uniqueness

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of the chromene, piperidine, and pyrazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

3-[1-(4-oxochromene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c21-11-15-19(23-8-7-22-15)27-13-4-3-9-24(12-13)20(26)18-10-16(25)14-5-1-2-6-17(14)28-18/h1-2,5-8,10,13H,3-4,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASHVXMXPFYMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.